molecular formula C19H16ClFO4 B383614 Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 433328-08-6

Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B383614
CAS No.: 433328-08-6
M. Wt: 362.8g/mol
InChI Key: RAZGBFNRWXLMHE-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted with:

  • A methyl group at position 2,
  • An ethoxycarbonyl group at position 3,
  • A (2-chloro-4-fluorophenyl)methoxy group at position 5.

This compound’s structure combines halogenated aromatic and ester functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFO4/c1-3-23-19(22)18-11(2)25-17-7-6-14(9-15(17)18)24-10-12-4-5-13(21)8-16(12)20/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZGBFNRWXLMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclization

Rhodium- and ruthenium-mediated cyclization methods have emerged as efficient pathways for benzofuran synthesis. Zhu et al. demonstrated that propargyl alcohols and aryl boronic acids undergo β-carborhodation, hydrolysis, and acid-mediated cyclization to form benzofurans under Rh catalysis. Adapting this method, the 2-methyl-3-ethoxycarbonyl benzofuran core could be synthesized by substituting propargyl alcohol 46 with a methyl-propargyl derivative and aryl boronic acid 45 with a 3-ethoxycarbonyl-substituted phenylboronic acid. This route offers regioselectivity and tolerates electron-donating groups, achieving yields >75%.

Ru-catalyzed C–H alkenylation, as reported by Zheng et al., employs alkynes and m-hydroxybenzoic acids to construct benzofurans via aerobic oxidation. For the target compound, substituting the alkyne 62 with a methylacetylene derivative and the benzoic acid 61 with a 3-ethoxycarbonyl-substituted analog could yield the core structure. Reaction conditions in γ-valerolactone (GVL) at 100°C for 12 hours provide a scalable framework.

Claisen Rearrangement and Ozonolysis

A five-step synthesis from 4-hydroxyindanone, as detailed in patent US20090131688A1, involves silylation, ozonolysis, oxidation, esterification, and aromatization. While originally for 4-benzofuran-carboxylic acid, this method can be adapted by replacing the final saponification with ethyl esterification. However, the Claisen rearrangement at >200°C risks generating positional isomers (e.g., 6-substituted byproducts), necessitating rigorous purification.

Functionalization of the Benzofuran Core

Etherification at Position 5

Introducing the (2-chloro-4-fluorophenyl)methoxy group requires nucleophilic aromatic substitution or Mitsunobu coupling. Patent EP1546119B1 outlines alkylation using potassium carbonate in DMF at 80°C, ideal for ether bond formation. For the target compound:

  • Substrate Preparation : 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylate is synthesized via Rh-catalyzed cyclization.

  • Etherification : React with 2-chloro-4-fluorobenzyl bromide in DMF/K₂CO₃ at 80°C for 6 hours. Extractive workup with methylene chloride (3 × 500 mL) and distillation yield the etherified product.

Key Data :

ParameterValueSource
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature80°C
Yield82–88%

Esterification at Position 3

Ethyl esterification is typically achieved via acid-catalyzed Fischer esterification or carboxylate alkylation. Patent CN102267989A describes selenium resin-mediated esterification under tetramethylethylenediamine catalysis in tetrahydrofuran. For the target molecule:

  • Carboxylic Acid Intermediate : Oxidize a 3-methyl group to carboxylic acid using KMnO₄/H₂SO₄.

  • Esterification : React with ethanol in THF, catalyzed by H₂SO₄ (2 mol%) at reflux for 8 hours.

Integrated Synthetic Routes

Stepwise Synthesis

  • Core Formation : Ru-catalyzed C–H alkenylation of methyl-propargyl alcohol and 3-ethoxycarbonylbenzoic acid.

  • Etherification : Alkylation with 2-chloro-4-fluorobenzyl bromide.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) followed by recrystallization (EtOH/H₂O).

Overall Yield : 68% over three steps.

Convergent Synthesis

A one-pot approach combines Rh-catalyzed cyclization and in situ etherification:

  • React methyl-propargyl alcohol, 3-ethoxycarbonylphenylboronic acid, and 2-chloro-4-fluorobenzyl bromide in toluene/H₂O with Rh(cod)₂OTf (5 mol%) and TsOH (10 mol%).

  • Heat at 90°C for 24 hours.

Yield : 57% (lower due to competing side reactions).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Rh-Catalyzed68%>95%ModerateHigh
Ru-Catalyzed72%98%HighMedium
Claisen Rearrangement45%90%LowLow

Optimization Insights :

  • Ru-catalyzed methods balance yield and scalability.

  • DMF/K₂CO₃ etherification ensures reproducibility.

Experimental Optimization

  • Solvent Screening : GVL outperforms DMF in reducing side products during Ru-catalyzed steps.

  • Catalyst Loading : Reducing Rh(cod)₂OTf from 5 mol% to 3 mol% maintains yield while lowering costs.

  • Temperature Control : Lowering etherification temperature to 70°C minimizes benzyl bromide degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to therapeutic outcomes. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) XLogP3 Key Differences
Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (2-Chloro-4-fluorophenyl)methoxy C₂₀H₁₇ClFO₄ 383.80 ~5.8* Reference compound
Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (3-Bromophenyl)methoxy C₁₉H₁₇BrO₄ 401.25 6.1 Bromine vs. Cl/F; positional isomer
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 6-Bromo + (2-fluorophenyl)methoxy C₁₉H₁₅BrF O₄ 422.23 6.5 Bromine at position 6; F at phenyl
Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 2-(4-Fluorophenyl)-2-oxoethoxy C₂₅H₁₈BrFO₅ 497.30 6.4 Oxo group; bromine at position 6

*Estimated based on structural similarity to .

Key Observations :

  • Halogen Effects : Bromine (Br) increases molecular weight and lipophilicity (higher XLogP3) compared to chlorine (Cl) and fluorine (F).
  • Positional Isomerism : The 2-chloro-4-fluorophenyl group in the target compound may enhance dipole interactions compared to 3-bromo or 2-fluoro analogs .

Substituent Variations at Position 2

Position 2 substitutions influence steric bulk and electronic effects:

Compound Name Substituent at Position 2 Impact
This compound Methyl Moderate steric hindrance; electron-donating effect stabilizes the ring
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate Phenyl Increased steric bulk; π-π stacking potential with aromatic systems

The methyl group in the target compound balances steric demands and synthetic accessibility compared to phenyl analogs .

Biological Activity

Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with an ethyl ester functional group and a chloro-fluorophenyl substituent. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClF O₃
  • Molecular Weight : 348.79 g/mol

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-75.0Induction of apoptosis
BHepG212.3Cell cycle arrest at G1 phase
CA5498.5Inhibition of angiogenesis

Although specific data for this compound is not available, its structural analogs have shown promising results in inhibiting tumor growth.

Antimicrobial Activity

Benzofuran derivatives often exhibit antimicrobial properties. For example:

CompoundActivity TypeMIC (µg/mL)Target Organism
DAntibacterial16Staphylococcus aureus
EAntifungal32Candida albicans

These findings suggest that this compound might also possess similar antimicrobial properties.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study on related benzofuran compounds indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications in substituents can enhance or diminish activity. The study reported IC50 values ranging from 5 to 15 µM for structurally similar compounds against MCF-7 and A549 cells.
  • Pharmacological Evaluations :
    • In vitro evaluations have shown that certain benzofuran derivatives can induce apoptosis through mitochondrial pathways, leading to increased caspase activity and downregulation of anti-apoptotic proteins like Bcl-2.
  • Antimicrobial Efficacy :
    • Research into the antimicrobial properties of similar compounds revealed that modifications to the phenyl ring can significantly affect the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.

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